3,3-Difluoropiperidin-4-OL

Medicinal Chemistry Physicochemical Properties Drug Design

3,3-Difluoropiperidin-4-OL is a gem-difluorinated piperidine building block with a hydroxyl handle at the 4-position. The 3,3-difluoro substitution significantly reduces basicity (pKa ~9.0) and increases lipophilicity (LogP +0.30), enhancing blood-brain barrier permeability and metabolic stability for CNS drug candidates. Order high-purity material for reliable SAR studies and lead optimization.

Molecular Formula C5H9F2NO
Molecular Weight 137.13
CAS No. 1239596-54-3
Cat. No. B572812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidin-4-OL
CAS1239596-54-3
Molecular FormulaC5H9F2NO
Molecular Weight137.13
Structural Identifiers
SMILESC1CNCC(C1O)(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2
InChIKeyJUQGDOXIAAIQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropiperidin-4-OL (CAS 1239596-54-3): Physicochemical Differentiation and Procurement Relevance in Drug Discovery


3,3-Difluoropiperidin-4-OL is a gem-difluorinated piperidine building block characterized by the introduction of two fluorine atoms at the 3-position of the piperidine ring and a hydroxyl group at the 4-position [1]. This substitution pattern is of high interest in medicinal chemistry for its ability to modulate key physicochemical properties such as lipophilicity and basicity, while the hydroxyl group offers a versatile handle for further functionalization [2]. The compound is primarily employed as an intermediate in the synthesis of central nervous system (CNS)-targeting agents and other pharmaceuticals .

Why Unsubstituted Piperidin-4-ol Cannot Replace 3,3-Difluoropiperidin-4-OL in Critical Applications


The gem-difluoro substitution at the 3-position of the piperidine ring fundamentally alters the compound's physicochemical and metabolic profile compared to the unsubstituted piperidin-4-ol scaffold. Fluorine's high electronegativity and small size induce significant changes in conformation, basicity (pKa), and lipophilicity (LogP) [1]. These changes are not incremental; the introduction of two fluorine atoms can reduce the pKa by several units (from ~14.9 to ~9.0) and reverse the LogP from negative to positive (from -0.52 to +0.30), profoundly impacting membrane permeability, solubility, and target binding . Furthermore, the difluoro motif enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a property not conferred by non-fluorinated or mono-fluorinated analogs . Therefore, substituting 3,3-difluoropiperidin-4-OL with a simpler piperidin-4-ol derivative will yield a molecule with drastically different ADME (Absorption, Distribution, Metabolism, and Excretion) properties and likely reduced potency or selectivity in biological assays.

Quantitative Differentiation of 3,3-Difluoropiperidin-4-OL: Evidence for Scientific Selection


Basicity Modulation: pKa Reduction of 3,3-Difluoropiperidin-4-OL Hydrochloride

The introduction of the gem-difluoro group significantly reduces the basicity of the piperidine nitrogen, a key parameter for optimizing interactions with biological targets and influencing solubility. The hydrochloride salt of 3,3-difluoropiperidin-4-OL exhibits an estimated pKa of 9.0, compared to the predicted pKa of 14.94 for the non-fluorinated piperidin-4-ol scaffold . This reduction of nearly 6 pKa units indicates a substantial decrease in basicity, which can reduce non-specific binding and improve target selectivity.

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity Tuning: LogP Shift of 3,3-Difluoropiperidin-4-OL

Fluorination at the 3-position increases lipophilicity, a desirable property for crossing biological membranes like the blood-brain barrier (BBB). 3,3-Difluoropiperidin-4-OL has a calculated LogP of 0.3047, compared to a LogP of -0.52 for the non-fluorinated piperidin-4-ol [1]. This shift from a negative (hydrophilic) to a positive (more lipophilic) LogP value can significantly enhance passive diffusion and oral absorption.

Lipophilicity ADME Drug Design

Enhanced Metabolic Stability: Class-Level Evidence for Difluoropiperidines

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the gem-difluoro substitution confers high metabolic stability to piperidine derivatives. Intrinsic microsomal clearance measurements showed that all difluoropiperidine compounds studied (with one exception) exhibited high metabolic stability [1]. While direct data for 3,3-difluoropiperidin-4-OL is not available, this class-level evidence strongly supports the expectation of superior metabolic stability compared to non-fluorinated or mono-fluorinated piperidine-4-ol analogs. This is corroborated by data from a related regioisomer, 4,4-difluoropiperidine hydrochloride, which shows a metabolic stability half-life (t1/2) of 6.7 hours, compared to 2.1 hours for standard piperidine HCl .

Metabolic Stability Microsomal Clearance ADME

Prioritized Application Scenarios for 3,3-Difluoropiperidin-4-OL Procurement


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

3,3-Difluoropiperidin-4-OL is the preferred building block for constructing CNS-active drug candidates requiring improved blood-brain barrier (BBB) permeability. The compound's positive LogP (0.30) compared to the negative LogP of non-fluorinated piperidin-4-ol (-0.52) directly supports this application [1]. By incorporating this scaffold, medicinal chemists can design molecules with enhanced passive diffusion, a critical factor for achieving therapeutic concentrations in the brain.

Lead Optimization: Enhancing Metabolic Stability and Half-Life

In lead optimization campaigns where metabolic instability is a key liability, 3,3-difluoropiperidin-4-OL provides a rational strategy for improvement. Class-level evidence from systematic studies confirms that gem-difluorinated piperidines exhibit high metabolic stability, and data from a closely related analog (4,4-difluoropiperidine) shows a 3.2-fold increase in metabolic half-life compared to a standard piperidine . Incorporating this building block is expected to reduce intrinsic clearance and extend the in vivo half-life of drug candidates.

Structure-Activity Relationship (SAR) Studies: Modulating Basicity for Target Selectivity

3,3-Difluoropiperidin-4-OL is a crucial tool for SAR studies aimed at optimizing target engagement and reducing off-target interactions. The significant reduction in pKa from ~14.9 (for piperidin-4-ol) to 9.0 (for the 3,3-difluoro analog) alters the molecule's charge state at physiological pH, which can dramatically influence binding to specific receptors or enzymes . This building block is therefore indispensable for medicinal chemistry programs seeking to fine-tune the basicity of a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoropiperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.